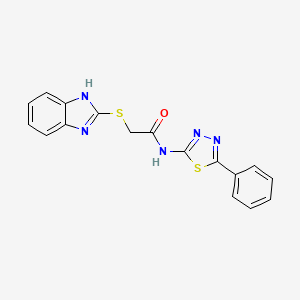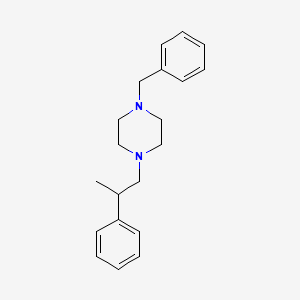![molecular formula C21H22ClFN2O B5028749 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, also known as ML141, is a small molecule inhibitor that selectively targets the Rho family GTPase, Cdc42. It was first discovered by researchers at Emory University in 2010 and has since gained significant attention for its potential applications in various scientific research fields.
作用机制
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline selectively inhibits the activity of Cdc42, a member of the Rho family GTPases that plays a crucial role in regulating cellular processes such as cell division, migration, and cytoskeletal organization. By inhibiting Cdc42, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline disrupts the signaling pathways that are essential for these processes, leading to a variety of cellular effects.
Biochemical and Physiological Effects
Studies have shown that 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell migration and invasion in cancer cells, reduce inflammation in models of neurological disorders, and inhibit bacterial invasion in infectious disease models. Additionally, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has been shown to have a neuroprotective effect in models of neurodegenerative diseases, making it a potential therapeutic agent for these conditions.
实验室实验的优点和局限性
One of the main advantages of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline is its high selectivity for Cdc42, making it a useful tool for studying the role of this protein in various cellular processes. Additionally, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research involving 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline. One area of interest is the development of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanisms by which 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline affects cellular processes and to identify potential new targets for this compound. Finally, the development of new synthesis methods for 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline could lead to improvements in yield and purity, making it an even more useful tool for scientific research.
Conclusion
In conclusion, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, or 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, is a small molecule inhibitor that selectively targets the Rho family GTPase, Cdc42. It has been shown to have a variety of potential applications in scientific research, including the study of cellular processes, disease models, and potential therapeutic agents. While there are some limitations to working with 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, its high selectivity and low toxicity make it a useful tool for researchers in various fields.
合成方法
The synthesis of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzylamine with 4-piperidone to form an intermediate compound. This intermediate is then reacted with indoline-2-carboxylic acid to produce the final product, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline. The synthesis method has been optimized to improve the yield and purity of the compound, making it an efficient and reliable method for producing 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline.
科学研究应用
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a significant impact on cellular processes such as cell migration, proliferation, and invasion. 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has also been used to study the role of Cdc42 in various disease models, including cancer, neurological disorders, and infectious diseases.
属性
分子式 |
C21H22ClFN2O |
|---|---|
分子量 |
372.9 g/mol |
IUPAC 名称 |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C21H22ClFN2O/c22-18-5-3-6-19(23)17(18)14-24-11-8-16(9-12-24)21(26)25-13-10-15-4-1-2-7-20(15)25/h1-7,16H,8-14H2 |
InChI 键 |
WOHNMAZQTSOPOR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5028676.png)
![4-(1-cyano-2-{4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5028679.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)
![1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5028713.png)

![ethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5028733.png)
![1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5028735.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B5028756.png)
![2-ethoxy-6-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5028764.png)